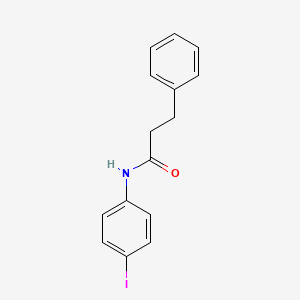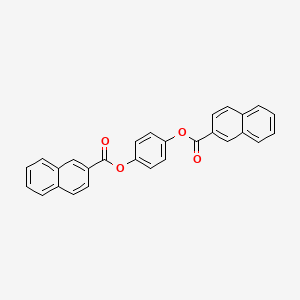![molecular formula C20H26N4O4S B11563797 N'-[(E)-{2-[butyl(ethyl)amino]-5-nitrophenyl}methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B11563797.png)
N'-[(E)-{2-[butyl(ethyl)amino]-5-nitrophenyl}methylidene]-4-methylbenzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-{2-[butyl(ethyl)amino]-5-nitrophenyl}methylidene]-4-methylbenzenesulfonohydrazide is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a butyl(ethyl)amino group, and a sulfonohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{2-[butyl(ethyl)amino]-5-nitrophenyl}methylidene]-4-methylbenzenesulfonohydrazide typically involves a multi-step process The initial step often includes the nitration of a benzene derivative to introduce the nitro groupThe final step involves the formation of the sulfonohydrazide group, which is achieved through a reaction with a sulfonyl chloride derivative under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the use of catalysts and advanced purification techniques can further improve the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-{2-[butyl(ethyl)amino]-5-nitrophenyl}methylidene]-4-methylbenzenesulfonohydrazide can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The butyl(ethyl)amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
N’-[(E)-{2-[butyl(ethyl)amino]-5-nitrophenyl}methylidene]-4-methylbenzenesulfonohydrazide has several scientific research applications:
Chemistry: It can be used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which N’-[(E)-{2-[butyl(ethyl)amino]-5-nitrophenyl}methylidene]-4-methylbenzenesulfonohydrazide exerts its effects involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the butyl(ethyl)amino group can form hydrogen bonds with target molecules. The sulfonohydrazide group can act as a nucleophile, facilitating various chemical reactions. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-{2-[butyl(ethyl)amino]-5-nitrophenyl}methylidene]-4-methylbenzenesulfonohydrazide
- N’-[(E)-{2-[butyl(ethyl)amino]-5-nitrophenyl}methylidene]-4-methylbenzenesulfonamide
- N’-[(E)-{2-[butyl(ethyl)amino]-5-nitrophenyl}methylidene]-4-methylbenzenesulfonylhydrazine
Uniqueness
N’-[(E)-{2-[butyl(ethyl)amino]-5-nitrophenyl}methylidene]-4-methylbenzenesulfonohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitrophenyl group allows for electron transfer reactions, while the butyl(ethyl)amino group provides hydrogen bonding capabilities. The sulfonohydrazide group enhances the compound’s nucleophilicity, making it a versatile reagent in various chemical reactions.
Properties
Molecular Formula |
C20H26N4O4S |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-[(E)-[2-[butyl(ethyl)amino]-5-nitrophenyl]methylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H26N4O4S/c1-4-6-13-23(5-2)20-12-9-18(24(25)26)14-17(20)15-21-22-29(27,28)19-10-7-16(3)8-11-19/h7-12,14-15,22H,4-6,13H2,1-3H3/b21-15+ |
InChI Key |
QAQNEJHAGOPDOZ-RCCKNPSSSA-N |
Isomeric SMILES |
CCCCN(CC)C1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NS(=O)(=O)C2=CC=C(C=C2)C |
Canonical SMILES |
CCCCN(CC)C1=C(C=C(C=C1)[N+](=O)[O-])C=NNS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B11563721.png)
![2-[(4-Iodophenyl)amino]-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11563732.png)
![2-[(2E)-2-{2-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(2,5-dimethylphenyl)-2-oxoacetamide](/img/structure/B11563737.png)
![2-{[2-(biphenyl-4-yl)-2-oxoethyl]sulfanyl}-N-(naphthalen-2-yl)acetamide](/img/structure/B11563739.png)
![N-(4-{[(2E)-2-benzylidenehydrazinyl]carbonyl}phenyl)-2-chlorobenzamide](/img/structure/B11563740.png)
![2,6-Dibromo-4-[(E)-[(3-chlorophenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate](/img/structure/B11563742.png)
![N'-[(3Z)-1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-hydroxybenzohydrazide](/img/structure/B11563744.png)
![2-(4-chlorophenyl)-N'-[(1Z)-2-oxo-1,2-diphenylethylidene]acetohydrazide](/img/structure/B11563748.png)


![2-[(E)-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-nitrophenol](/img/structure/B11563769.png)
![(3E)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}-N-(2-nitrophenyl)butanamide](/img/structure/B11563770.png)
![3-(furan-2-yl)-12-(pyridin-3-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B11563790.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11563794.png)
